molecular formula C16H19N3O4 B5413278 1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea

1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea

Cat. No.: B5413278
M. Wt: 317.34 g/mol
InChI Key: SQIKVUIZXAMGFP-UHFFFAOYSA-N
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Description

1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with other reagents to produce the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Methylamino)-2-oxo-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Properties

IUPAC Name

1-[4-(methylamino)-2-oxochromen-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-17-13-11-6-2-3-7-12(11)23-15(20)14(13)19-16(21)18-9-10-5-4-8-22-10/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKVUIZXAMGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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